molecular formula C8H2Cl4N2 B3257858 2,3,5,7-Tetrachloroquinoxaline CAS No. 2959-05-9

2,3,5,7-Tetrachloroquinoxaline

Cat. No. B3257858
CAS RN: 2959-05-9
M. Wt: 267.9
InChI Key: KZSYTJJTXPDZRN-UHFFFAOYSA-N
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Description

“2,3,6,7-Tetrachloroquinoxaline” is a chemical compound with the empirical formula C8H2Cl4N2 . It has a molecular weight of 267.93 . The compound is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “2,3,6,7-Tetrachloroquinoxaline” can be represented by the SMILES string Clc1cc2nc(Cl)c(Cl)nc2cc1Cl . This indicates that the molecule consists of a quinoxaline core with four chlorine atoms attached at the 2, 3, 6, and 7 positions .


Physical And Chemical Properties Analysis

The melting point of “2,3,6,7-Tetrachloroquinoxaline” is reported to be between 174-176 °C . The compound has an assay of 98% .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Guirado et al. (2009) reported a new synthetic approach for creating dichlorofluoflavines, using a compound as a synthetic equivalent of 2,3,5,7-tetrachloroquinoxaline. This research demonstrated the potential for synthesizing complex chemical structures using tetrachloroquinoxaline derivatives, which could have implications in various fields of chemical research and manufacturing (Guirado et al., 2009).

Environmental Studies

The work of Shadoff et al. (1977) involved searching for the presence of a structurally similar compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in environments exposed to herbicides. While not directly studying 2,3,5,7-tetrachloroquinoxaline, this research provides insights into how similar chlorinated compounds might behave and accumulate in natural ecosystems, potentially informing environmental monitoring and pollution studies (Shadoff et al., 1977).

Antimicrobial Applications

Singh et al. (2010) explored the antimicrobial properties of various quinoxaline derivatives, which is relevant considering the structural similarities with 2,3,5,7-tetrachloroquinoxaline. Their findings indicated that quinoxaline compounds could have significant potential in developing new antimicrobial agents (Singh et al., 2010).

Application in Dye and Pigment Industry

The study by Rangnekar and Tagdiwala (1986) on the synthesis of quinoxaline derivatives and their use as fluorescent whiteners for polyester fibers is relevant to the broader application of tetrachloroquinoxaline in industrial dyeing processes. This research could provide insights into the use of similar compounds in textile manufacturing and dye applications (Rangnekar & Tagdiwala, 1986).

Safety And Hazards

“2,3,6,7-Tetrachloroquinoxaline” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2,3,5,7-tetrachloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-7(11)8(12)14-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYTJJTXPDZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,7-Tetrachloroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HL Slates, NL Wendler - Journal of Medicinal Chemistry, 1965 - ACS Publications
880 New Compounds Vol. 8 in.]). 149-50; 4, 6-dichloro-2-nitroanilinen (65%), brown long needles, mp 110-111: 4, 6-dichloro-o-phenylenediamine12 (Sn-Cli-HCl reduction, 36%,; NaOH…
Number of citations: 10 pubs.acs.org
SH Dandegaonker, CK Mesta - Journal of Medicinal Chemistry, 1965 - ACS Publications
Because of interest in orotic acid analogs in this laboratory, 2 6-N-hydroxylaminouracil (I) and uracil-6-hydroxamic acid (II) have been synthesized. 6-Nr-Hydroxylaminopurine ribonucleo…
Number of citations: 5 pubs.acs.org
VJ Bauer, HP Dalalian - Journal of Medicinal Chemistry, 1965 - ACS Publications
Number of citations: 4 pubs.acs.org

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